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Compound of Interest

Compound Name: DiZPK

Cat. No.: B560096 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction: DiZPK is a genetically encodable, photo-activatable unnatural amino acid

designed for identifying direct protein-protein interactions in living cells.[1][2] As a structural

analog of pyrrolysine, it can be site-specifically incorporated into a protein of interest (the "bait")

using an expanded genetic code.[1][3] The core of DiZPK's functionality lies in its diazirine

moiety, a compact and stable photo-reactive group.[4] Upon exposure to long-wave UV light,

the diazirine ring loses nitrogen gas to form a highly reactive carbene intermediate. This

carbene rapidly and indiscriminately inserts into nearby C-H or N-H bonds, forming a stable

covalent cross-link with interacting "prey" proteins. This allows for the capture of transient and

weak interactions within a native cellular context for subsequent analysis.

Principle of Diazirine Photo-Activation
The diazirine group is favored for in vivo cross-linking because it is activated by UV

wavelengths (typically 345-370 nm) that cause minimal damage to proteins and other cellular

components. The activation process is a two-step reaction. First, UV irradiation excites the

diazirine to an unstable state. This is followed by the irreversible loss of dinitrogen (N₂) gas,

which generates a reactive carbene. This carbene has a very short lifetime, ensuring that

cross-linking is limited to molecules in immediate proximity to the bait protein at the moment of

activation.
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Mechanism of Photo-Cross-Linking
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Caption: Mechanism of DiZPK photo-activation and covalent capture of an interacting protein.

Quantitative Data: UV Activation Parameters
The efficiency of DiZPK photo-cross-linking is critically dependent on the wavelength of UV

light, the total energy delivered (a function of lamp power and exposure time), and the distance

between the light source and the sample.

Table 1: Recommended UV Activation Parameters for DiZPK
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Parameter
Recommended
Value

Notes Citations

Activation Wavelength 345 - 370 nm

The optimal

wavelength for

diazirine activation is

~345 nm. The

commonly used

wavelength is 365 nm.

Avoidable

Wavelengths

< 300 nm (especially

254 nm)

Shorter wavelengths

can cause significant

damage to proteins

and DNA.

Exposure Time 5 - 15 minutes

Highly dependent on

lamp wattage and

distance. For live

cells, total irradiation

should be less than 15

minutes.

Lamp Power 6W - 200W

High-wattage lamps

are more effective and

require shorter

exposure times.

Lamp-to-Sample

Distance
1 - 5 cm

For lower-powered

lamps (<15W), a

distance of 1 cm is

recommended. For

higher-powered

lamps, increase the

distance to avoid

sample heating.

Table 2: Comparison of Common UV Light Sources for Diazirine Activation
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UV Lamp Type
Typical
Wavelength

Power
Recommended
Use

Citations

Hand-held UV

Lamp
365 nm 6 - 8 W

Small-scale

experiments,

requires close

proximity (1 cm).

Lower cross-

linking efficiency.

UV Crosslinker

Box (e.g.,

Stratalinker)

365 nm 5 x 15 W bulbs

Standard for cell

culture plates.

Provides even

irradiation.

Mercury Vapor

Lamp
300 - 360 nm > 150 W

High-power

applications.

Requires filters

to remove

wavelengths <

300 nm.

Experimental Protocols
Protocol 1: In Vivo Photo-Cross-Linking of DiZPK-
Containing Proteins
This protocol describes the general steps for UV-irradiating mammalian cells that are

expressing a bait protein containing a site-specifically incorporated DiZPK.

Materials:

Mammalian cells expressing the DiZPK-containing bait protein.

Phosphate-Buffered Saline (PBS), ice-cold.

UV Crosslinker with 365 nm bulbs (e.g., Stratalinker 2400).

Cell scraper.
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Procedure:

Culture cells expressing the DiZPK-incorporated protein of interest to 80-90% confluency in

a culture plate.

Aspirate the culture medium completely. Amine-containing components in the media can

quench the cross-linking reaction.

Gently wash the cell monolayer twice with ice-cold PBS. Aspirate the PBS completely after

the final wash.

Place the uncovered culture plate on ice directly under the UV lamp in a crosslinker.

Ensure the distance from the bulbs to the cells is between 3-5 cm for a standard 15W lamp

system.

Irradiate the cells with 365 nm UV light for 5-15 minutes. The optimal time should be

determined empirically for each experimental system.

After irradiation, immediately place the plate back on ice.

Harvest the cells by scraping them into ice-cold PBS containing protease and phosphatase

inhibitors.

Pellet the cells by centrifugation (e.g., 500 x g for 5 minutes at 4°C).

The cell pellet containing the cross-linked complexes is now ready for downstream

applications such as lysis, affinity purification, and analysis.

Protocol 2: Western Blot Analysis of Cross-Linked
Complexes
This protocol is for the detection of higher-molecular-weight species corresponding to the bait-

prey complex after cross-linking.

Procedure:
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Cell Lysis: Lyse the cell pellet from Protocol 1 using an appropriate lysis buffer (e.g., RIPA

buffer) supplemented with protease inhibitors.

Protein Quantification: Determine the protein concentration of the lysate using a standard

method like the BCA assay.

Sample Preparation: Prepare samples for SDS-PAGE. Add Laemmli sample buffer to equal

amounts of protein from both UV-irradiated and non-irradiated control lysates. Boil the

samples at 95-100°C for 5-10 minutes.

SDS-PAGE: Load the samples onto a polyacrylamide gel and separate the proteins by

electrophoresis.

Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF

membrane.

Blocking: Block the membrane for 1 hour at room temperature or overnight at 4°C with a

suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific

antibody binding.

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to your

bait protein. This is typically done overnight at 4°C with gentle agitation.

Washing: Wash the membrane three times for 5-10 minutes each with TBST (Tris-Buffered

Saline with 0.1% Tween 20).

Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase

(HRP)-conjugated secondary antibody for 1 hour at room temperature.

Washing: Repeat the washing step as in step 8.

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate

and an imaging system. Look for the appearance of higher-molecular-weight bands in the

UV-treated lane compared to the non-treated control, which indicates successful cross-

linking.
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Protocol 3: Identification of Interacting Proteins by Mass
Spectrometry
This protocol provides a general workflow for identifying unknown prey proteins captured by the

DiZPK-containing bait.
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Caption: Experimental workflow for identifying protein-protein interactions using DiZPK and

mass spectrometry.

Procedure:

Affinity Purification: Following cell lysis (Protocol 2, Step 1), enrich the cross-linked

complexes using affinity purification. This typically involves an epitope tag (e.g., FLAG, His)

on the bait protein that is captured by antibody- or metal-conjugated beads.

Washing: Perform stringent washes of the beads to remove non-specifically bound proteins.

Elution: Elute the bound protein complexes from the beads.

Gel Separation: Separate the eluted complexes on an SDS-PAGE gel. This allows for the

separation of the cross-linked complexes from the unbound bait and other contaminants.

In-Gel Digestion: Excise the gel region corresponding to the cross-linked complex. Destain,

reduce, alkylate, and digest the proteins within the gel slice overnight with a protease such

as trypsin.

Peptide Extraction: Extract the resulting peptides from the gel matrix.

LC-MS/MS Analysis: Analyze the extracted peptides using liquid chromatography-tandem

mass spectrometry (LC-MS/MS).

Data Analysis: Use a database search algorithm (e.g., Mascot, Sequest) to identify the

proteins present in the sample from the tandem mass spectra. Prey proteins will be identified

in the sample from the UV-irradiated, affinity-purified sample but should be absent or

significantly reduced in control samples (e.g., non-irradiated or mock purification).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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